3-Amino-3-cyclopropylpropanoic acid

α2δ ligand voltage-gated calcium channel neuropathic pain

Researchers seeking α2δ ligands for neuropathic pain often encounter off-target pharmacokinetic liabilities from linear β-amino acid analogs. 3-Amino-3-cyclopropylpropanoic acid (CAS 331633-72-8), a cyclopropyl-containing β-alanine, provides a rigid scaffold that resolves this issue: - Its constrained geometry enables potent α2δ binding while abolishing recognition by the system L (leucine) neutral amino acid transporter, a key source of adverse systemic effects in linear analogs. - Both (R) and (S) enantiomers are accessible via a patented resolution process, ensuring stereochemical purity for reproducible structure-activity relationships. Available in racemic and enantiomerically enriched forms from milligrams to multi-gram quantities.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 331633-72-8
Cat. No. B112476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-cyclopropylpropanoic acid
CAS331633-72-8
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC1C(CC(=O)O)N
InChIInChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)
InChIKeyIHWFMMMLMIDKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-cyclopropylpropanoic acid (CAS 331633-72-8): A Rigid Non-Proteinogenic β-Amino Acid Building Block


3-Amino-3-cyclopropylpropanoic acid (CAS 331633-72-8), also referred to as 3-cyclopropyl-β-alanine, is a non-proteinogenic β-amino acid characterized by a cyclopropyl substituent at the β-carbon position [1]. This structural motif imparts significant conformational rigidity relative to its linear or larger-ring β-amino acid counterparts, making it a valuable chiral building block for peptidomimetic design, pharmaceutical intermediate synthesis, and agrochemical research . The compound is commercially available in both racemic and enantiomerically enriched forms, with established synthetic routes enabling access to (R) and (S) stereoisomers of high optical purity [2].

Why 3-Amino-3-cyclopropylpropanoic acid Cannot Be Interchanged with Linear β-Amino Acids


Generic β-amino acid building blocks such as β-alanine or 3-amino-3-methylpropanoic acid lack the conformational restriction imposed by the cyclopropyl ring. This structural flexibility can lead to divergent biological outcomes in downstream applications. In the context of α2δ voltage-gated calcium channel ligands, the cyclopropyl β-amino acid scaffold has been shown to confer potent binding affinity while simultaneously avoiding interaction with the system L (leucine) neutral amino acid transporter—a pharmacokinetic liability associated with linear analogs [1]. Furthermore, the stereochemistry at the β-carbon profoundly influences binding; enantiomerically pure preparations are essential for reproducible activity, a requirement that generic or racemic alternatives cannot satisfy [2]. Thus, substituting 3-amino-3-cyclopropylpropanoic acid with a structurally simpler analog fundamentally alters both the pharmacodynamic and pharmacokinetic profile of the resulting molecule.

Quantitative Differentiation of 3-Amino-3-cyclopropylpropanoic acid vs. Structural Analogs


Binding Affinity to α2δ Calcium Channel Subunit: Cyclopropyl β-Amino Acid Scaffold

The cyclopropyl β-amino acid pharmacophore, of which 3-amino-3-cyclopropylpropanoic acid is a core structural component, exhibits potent binding to the α2δ subunit of voltage-gated calcium channels. In a study of pregabalin and gabapentin analogues, cyclopropyl β-amino acids were shown to be potent binders while demonstrating no interaction with the system L (leucine) transporter—a feature that distinguishes them from linear β-amino acids like pregabalin itself, which rely on active transport for brain penetration [1].

α2δ ligand voltage-gated calcium channel neuropathic pain

Enantiomeric Purity and Scalable Synthesis: Process Yields (R)- and (S)-Enantiomers with High Stereochemical Integrity

The patented synthesis of 3-amino-3-cyclopropylpropanoate esters provides a robust 5-step process yielding substantially enantiomerically pure (R) or (S) esters. The process utilizes recrystallization of diastereomeric salts with tartaric acid, dibenzoyltartaric acid, or mandelic acid to achieve high stereochemical purity [1]. In contrast, generic syntheses of simple β-amino acids (e.g., β-alanine) do not require chiral resolution and often result in racemic mixtures, which are unsuitable for stereospecific pharmaceutical applications.

Chiral resolution asymmetric synthesis pharmaceutical intermediate

Conformational Restriction: Cyclopropyl Ring vs. Linear Alkyl Substitution

The cyclopropyl ring in 3-amino-3-cyclopropylpropanoic acid restricts the conformational freedom of the β-amino acid backbone compared to analogs bearing linear alkyl chains (e.g., 3-amino-3-methylpropanoic acid) or unsubstituted β-alanine. This restriction can pre-organize the molecule into a bioactive conformation, potentially enhancing target binding affinity and reducing the entropic penalty upon binding [1]. While quantitative data on conformational energy differences are not reported for this specific compound, the general principle of cyclopropyl-induced conformational bias is well-established in medicinal chemistry [2].

Peptidomimetics conformational analysis metabolic stability

Optimal Use Cases for 3-Amino-3-cyclopropylpropanoic acid Based on Differentiated Properties


Design of α2δ Ligands with Reduced Transporter Interaction

The cyclopropyl β-amino acid scaffold, as exemplified by 3-amino-3-cyclopropylpropanoic acid, is directly applicable to the design of next-generation α2δ ligands for neuropathic pain. The reported lack of interaction with the system L (leucine) transporter [1] suggests that compounds derived from this building block may achieve central nervous system penetration independent of active transport mechanisms, a potential advantage over pregabalin and gabapentin.

Synthesis of Chiral Pharmaceutical Intermediates

The ability to obtain enantiomerically pure (R) or (S) forms of 3-amino-3-cyclopropylpropanoic acid via a scalable, patented resolution process [2] makes it a strategic choice for the synthesis of chiral drug candidates. This is particularly valuable in the development of antiviral agents (e.g., HIV protease inhibitors) and other therapeutics where stereochemistry dictates biological activity.

Construction of Conformationally Restricted Peptidomimetics

The cyclopropyl ring introduces a rigid element into peptide backbones, which can be leveraged to probe structure-activity relationships (SAR) and improve the metabolic stability of peptide-based drug leads. Researchers investigating β-amino acid-containing peptidomimetics should prioritize this building block over flexible β-alanine or β-alkyl analogs when conformational constraint is a design objective [3].

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